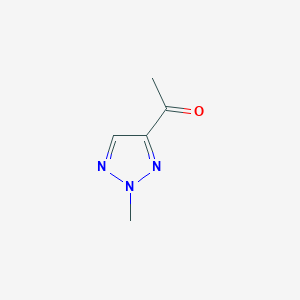

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)5-3-6-8(2)7-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHNNLUQWDZDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-55-8 | |

| Record name | 1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

- Molecular Formula : C5H7N3O

- Molecular Weight : 113.13 g/mol

- CAS Number : 90915337

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit broad-spectrum antimicrobial activity. In particular, studies have demonstrated that derivatives of triazoles can inhibit the growth of various pathogens, including resistant strains.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against breast cancer cell lines (MCF7), it was found to exhibit an IC50 value of approximately 5 µM. This indicates a significant potential for further development as an anticancer agent.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5 | Thymidylate synthase inhibition |

| HCT116 | 7 | Induction of apoptosis |

| HepG2 | 6 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation of cancer cells and enhanced apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit promising antimicrobial properties. For instance, studies have shown that 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one demonstrates activity against various bacterial strains. Its mechanism often involves inhibiting cell wall synthesis or disrupting metabolic pathways in microorganisms .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activities. The compound has been evaluated for its efficacy against fungi such as Candida spp. and Aspergillus spp., which are significant pathogens in immunocompromised patients. The inhibition of ergosterol synthesis is a common target for these antifungal agents .

Case Study: Synthesis of Triazole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel triazole derivatives based on this compound. These derivatives exhibited enhanced biological activity compared to their parent compounds, showcasing the importance of structural modifications in drug design .

Agricultural Applications

Fungicides

The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its effectiveness against plant pathogens can help in developing safer and more effective agricultural treatments. Research is ongoing to assess its environmental impact and efficacy in field trials .

Herbicides

Research into the herbicidal potential of triazole-based compounds suggests that they may inhibit specific enzymes involved in plant growth. This application could lead to the development of new herbicides that are more selective and environmentally friendly compared to traditional chemicals .

Materials Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have explored its role as a crosslinking agent in polymer networks .

Nanomaterials

The compound has been investigated for use in nanomaterial synthesis. Its ability to stabilize nanoparticles during formation can lead to the development of novel materials with unique optical and electronic properties. These nanomaterials have potential applications in sensors and electronic devices .

| Activity Type | Target Organism | Efficacy |

|---|---|---|

| Antimicrobial | Various bacteria | Moderate to high |

| Antifungal | Candida spp., Aspergillus spp. | High |

| Herbicidal | Selected weeds | Under investigation |

Comparison with Similar Compounds

Structural Variations and Physical Properties

The triazole-acetyl core can be modified at the 1- and 5-positions of the triazole ring, leading to distinct physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance stability and alter reactivity, while bulky groups (e.g., benzimidazole) may hinder crystallization, as seen in melting point variations .

- Synthetic Yields : Chalcone-derived analogs (e.g., compound 5a in ) achieve higher yields (83%) compared to benzimidazole hybrids (75%), likely due to steric effects .

Crystallographic and Spectral Characterization

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing 1,2,3-triazoles, including 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

- General Reaction : Terminal alkynes react with organic azides in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles regioselectively.

- Typical Conditions : CuSO4·5H2O with sodium ascorbate as a reducing agent in methanol or aqueous solvents at room temperature.

- Example for Target Compound : The azide precursor bearing the 2-methyl substituent on the triazole ring is reacted with an acetyl-substituted alkyne or vice versa.

- Yields and Efficiency : High yields (up to 97%) are reported under mild conditions with excellent regioselectivity and functional group tolerance.

Table 1: Representative CuAAC Conditions for 1,2,3-Triazole Synthesis

Synthesis via Azido Ketone Intermediates

A specific approach to this compound involves the preparation of azido ketone intermediates, such as 2-azido-1-phenylethan-1-one derivatives, which then undergo cycloaddition with alkynes.

- Preparation of Azido Ketones : Typically synthesized by substitution of halogenated ketones with sodium azide in polar aprotic solvents like DMF at elevated temperatures.

- Cycloaddition Step : The azido ketone reacts with an alkyne under Cu(I) catalysis to form the triazole ring with the ethanone moiety intact.

- Advantages : This method allows direct incorporation of the ethanone group at the 1-position of the triazole ring.

- Reported Yields : Moderate to high yields (~70%) with clean reaction profiles.

Base-Mediated Condensation and Cyclization

Another synthetic route involves base-mediated condensation of methyl ketones with hydrazine derivatives followed by cyclization to form the triazole ring.

- Procedure : Reaction of 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-ones with benzaldehydes under basic conditions in ethanol produces chalcone intermediates.

- Further Transformations : These chalcones can be converted into more complex heterocycles, indicating the versatility of the starting ethanone-triazole compound.

- Reaction Conditions : Sodium hydroxide as base, ethanol as solvent, reflux conditions.

- Yields : Excellent yields reported for chalcone formation and subsequent heterocycle synthesis.

One-Pot Multicomponent Reactions

Recent advances include one-pot three-component syntheses involving terminal alkynes, azide sources, and carbonyl compounds or their equivalents.

- Catalysts : Copper or silver salts catalyze the cycloaddition and incorporation of substituents in a single step.

- Example : Reaction of terminal alkyne, sodium azide, and formaldehyde or 1,3-diketones yields substituted 1,2,3-triazoles with high regioselectivity.

- Benefits : Operational simplicity, broad substrate scope, mild conditions, and high yields (up to 95%).

- Relevance : This methodology can be adapted to prepare this compound by choosing appropriate starting materials.

Sustainable and Photocatalytic Methods

- Photocatalysis : Using green LED irradiation with copper catalysts and photosensitizers (e.g., Eosin Y) in aqueous media offers an environmentally friendly route.

- Sustainability : These methods reduce the need for harsh reagents and organic solvents, aligning with green chemistry principles.

- Yields : Moderate to high yields (50–85%) are reported, with good scalability.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The CuAAC reaction remains the gold standard for synthesizing 1,2,3-triazoles due to its robustness, regioselectivity, and functional group tolerance.

- The preparation of azido ketones as intermediates allows for direct installation of the ethanone group at the 1-position of the triazole ring, which is critical for this compound.

- Base-mediated condensation reactions offer routes to complex heterocycles starting from the ethanone-triazole core, demonstrating synthetic flexibility.

- One-pot multicomponent reactions and photocatalytic methods represent modern sustainable approaches, reducing steps and environmental impact.

- Characterization of products typically involves 1H and 13C NMR spectroscopy, single-crystal X-ray diffraction (for confirmation of structure), and mass spectrometry.

Q & A

Q. Basic

- Oxime derivatives : React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. Confirm via NMR (δ ~10.5 ppm for –NOH) and X-ray crystallography .

- Thioether derivatives : Thiols react with brominated intermediates (e.g., 2-bromo-1-(triazolyl)ethanone) in ethanol with triethylamine, yielding products analyzed via ESI-MS and elemental analysis .

Advanced

Time-resolved IR spectroscopy tracks intermediate formation (e.g., enolate species). Single-crystal studies of derivatives reveal conformational flexibility in the triazole ring, influencing bioactivity .

What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Q. Basic

- NMR : ¹H NMR (δ 2.5 ppm for triazole-CH₃; δ 8.1–8.3 ppm for aromatic protons).

- ESI-MS : Molecular ion peaks ([M+H]⁺) match theoretical m/z values within 0.001 Da .

Advanced

Solid-state NMR (¹³C CP/MAS) distinguishes polymorphs, while HRMS with ion mobility separates isobaric impurities .

How can researchers resolve contradictions in reported synthetic yields or catalytic activities?

Advanced

Statistical design of experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For example, Fe₃O4@SiO₂@DES1’s superior performance (94% yield vs. 30–50% for Fe₃O4 alone) correlates with SiO₂’s role in stabilizing active sites . Replicate studies under controlled conditions (e.g., inert atmosphere) minimize oxidative byproduct formation .

What computational tools predict the compound’s reactivity and stability?

Q. Advanced

- Molecular dynamics (MD) : Simulate solvation effects in DMF/water mixtures, predicting aggregation tendencies.

- DFT (B3LYP/6-311+G )**: Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

What protocols assess biological activity of derivatives?

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus).

- Antioxidant tests : DPPH radical scavenging (IC₅₀ < 50 µM) .

Advanced

Cellular uptake studies (fluorescence tagging) correlate triazole lipophilicity with bioavailability. Molecular docking (AutoDock Vina) predicts binding to CYP450 enzymes .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

- Disorder : SHELXL’s PART/SUMP restraints model disordered solvent molecules.

- Twinned data : TWIN/BASF commands refine twin fractions (e.g., 0.35 for domain 2) .

How do thermal and chemical stability studies inform storage and handling?

Basic

TGA/DSC analysis shows decomposition >200°C. Store at −20°C under argon; avoid prolonged exposure to light or moisture .

Advanced

Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC-UV. Hydrolysis pathways dominate in acidic conditions (t₁/₂ = 72 hours at pH 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.